molecular formula C6H7F3O3 B041367 Ethyl 4,4,4-trifluoroacetoacetate CAS No. 372-31-6

Ethyl 4,4,4-trifluoroacetoacetate

Cat. No.: B041367
CAS No.: 372-31-6
M. Wt: 184.11 g/mol
InChI Key: OCJKUQIPRNZDTK-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a fluorinated β-ketoester with the molecular formula C₆H₇F₃O₃. It is synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, catalyzed by sodium ethoxide in ethanol . This method is industrially favored due to mild conditions, high selectivity (>90%), and scalability . ETFAA serves as a critical intermediate in agrochemicals (e.g., thifluzamide, fluacrypyrim) and pharmaceuticals (e.g., befloxatone) . Its trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable in drug discovery .

Preparation Methods

Claisen Condensation as the Primary Synthetic Route

The Claisen condensation between ethyl trifluoroacetate and ethyl acetate forms the backbone of industrial synthesis. This reaction generates a β-keto ester via deprotonation and nucleophilic acyl substitution. The general reaction mechanism proceeds as follows:

CF3COOEt+CH3COOEtBaseCF3C(O)CH2COOEt+EtOH\text{CF}3\text{COOEt} + \text{CH}3\text{COOEt} \xrightarrow{\text{Base}} \text{CF}3\text{C(O)CH}2\text{COOEt} + \text{EtOH}

Catalytic Systems and Solvent Optimization

Sodium ethoxide (NaOEt) in ethanol is the predominant base, achieving higher yields (82–86%) than older sodium hydride/hexane systems (75%) . Solvent selection critically influences reaction kinetics and product isolation:

Solvent Yield (%) Purity (%) Energy Efficiency
Ethanol82.295.2High
Tetrahydrofuran83.495.5Moderate
Methyl tert-butyl ether85.696.7High

Ethanol and methyl tert-butyl ether (MTBE) enable efficient phase separation and lower distillation costs . Tetrahydrofuran (THF), while effective, requires stricter temperature control to avoid side reactions.

Detailed Protocol for Industrial-Scale Synthesis

Stepwise Reaction Conditions

The synthesis involves four stages:

  • Base Activation :

    • Sodium ethoxide (10–20% in ethanol) is combined with ethyl acetate and solvent (e.g., ethanol, MTBE).

    • Molar ratio: NaOEt : ethyl trifluoroacetate = 1.1–1.5 : 1.0 .

  • Trifluoroacetate Addition :

    • Ethyl trifluoroacetate is added at 5–10°C, maintaining temperatures below 20°C to prevent exothermic side reactions.

  • Acidification :

    • Post-condensation, acetic acid or formic acid is added (20–30°C) to neutralize excess base.

    • Molar ratio: Acid : ethyl trifluoroacetate = 1.2–1.7 : 1.0 .

  • Workup :

    • Filtration removes sodium salts (e.g., sodium acetate), followed by vacuum distillation (40–60°C at 10–20 mmHg) to isolate the product .

Critical Parameters

  • Temperature Control : Exceeding 65°C during condensation promotes decarboxylation, reducing yields.

  • Solvent-to-Reactant Ratio : A 2:1 solvent-to-reactant volume minimizes viscosity, enhancing mixing .

  • Acid Selection : Formic acid achieves higher yields (85.6%) than acetic acid (83.4%) due to milder post-reaction handling .

Comparative Analysis of Historical vs. Modern Methods

Legacy Sodium Hydride/Hexane Method

  • Conditions : Hexane solvent, sodium hydride (60% dispersion), HCl gas acidification.

  • Drawbacks :

    • Hydrogen gas emission (safety hazard).

    • Poor solvent recovery (hexane’s low boiling point).

    • Lower yield (75%) due to incomplete neutralization .

Sodium Ethoxide/Ethanol Method

  • Advantages :

    • Eliminates hydrogen gas risks.

    • Ethanol’s high polarity improves sodium salt precipitation.

    • Recyclable solvent reduces waste .

Industrial Scalability and Cost Considerations

Energy Consumption

  • Distillation : Ethanol and MTBE systems reduce energy use by 30% compared to hexane .

  • Reaction Time : Optimized protocols complete in 4–6 hours vs. 8–12 hours for older methods.

Environmental Impact

  • Waste Reduction : Ethanol’s biodegradability lowers environmental toxicity versus chlorinated solvents.

  • Byproduct Management : Sodium acetate/formate byproducts find use in water treatment or as deicers.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4,4-trifluoroacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Fluorinated Compounds

ETFAA serves as a crucial building block in the synthesis of fluorinated organic compounds. The presence of the trifluoromethyl group enhances the reactivity and solubility of the compounds synthesized, making them valuable in pharmaceuticals and agrochemicals due to their unique properties.

Table 1: Key Fluorinated Compounds Derived from ETFAA

Compound NameApplication AreaSynthesis Method
(S)-α-trifluoromethyl-aspartic acidPharmaceuticalDerived from chiral CF3-oxazolidines
(R)-trifluoromethyl-serinePharmaceuticalSynthesized via condensation with ETFAA
Trifluoromethyl-β-amino acidsMedicinal ChemistryEnantiopure synthesis using ETFAA

Medicinal Chemistry

In medicinal chemistry, ETFAA plays a pivotal role in drug development. Its ability to enhance biological activity and stability makes it an attractive intermediate for synthesizing various pharmaceutical agents.

Case Study: Development of Befloxatone

Befloxatone, an antidepressant medication, utilizes ETFAA as an intermediate. The compound facilitates the synthesis of other essential components that contribute to the drug's pharmacological properties .

Material Science

ETFAA is employed in formulating advanced materials such as coatings and polymers that require specific thermal and chemical resistance. The incorporation of fluorinated compounds into materials can significantly improve their performance characteristics.

Table 2: Applications in Material Science

Material TypeApplicationBenefits
CoatingsProtective coatings for electronicsEnhanced durability and chemical resistance
PolymersSpecialty polymersImproved thermal stability

Research in Catalysis

ETFAA is utilized in catalytic processes to enhance reaction efficiency and selectivity. It aids researchers in developing more effective catalytic systems for organic transformations.

Example: Catalytic Reactions

In studies involving catalytic reactions, ETFAA has been shown to improve yields and reduce reaction times when used as a reagent in various organic transformations .

Analytical Chemistry

In analytical chemistry, ETFAA is instrumental in detecting and quantifying fluorinated compounds. Its application aids environmental monitoring and quality control processes.

Application Example: Environmental Monitoring

ETFAA is used in methods for analyzing fluorinated pollutants in environmental samples, contributing to regulatory compliance and environmental protection efforts .

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoroacetoacetate involves its role as a β-ketoester. It acts as a starting material in various synthetic pathways, leading to the formation of biologically active compounds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl 4,4-Difluoro-4-phenoxyacetoacetate

Structural Difference: Contains a phenoxydifluoromethyl group instead of a trifluoromethyl group. Reactivity: Exhibits analogous heterocyclization behavior with nitrogen nucleophiles (e.g., benzamidine), yielding pyrimidines in >90% yields. However, ETFAA produces distinct products with o-phenylenediamine under varying conditions, highlighting its unique chemoselectivity . Applications: Primarily used in synthesizing phenoxydifluoromethyl-substituted heterocycles, which are less explored in pharmaceuticals compared to ETFAA-derived compounds .

Ethyl Acetoacetate (Non-Fluorinated Analog)

Structural Difference: Lacks fluorine substituents. Reactivity: Participates in similar condensation reactions (e.g., with 3-amino-1,2,4-triazoles) but forms non-fluorinated heterocycles like pyrazolo[1,5-a]pyrimidines. ETFAA’s trifluoromethyl group introduces electron-withdrawing effects, accelerating cyclization and stabilizing products . Applications: Used in dyes and fragrances, whereas ETFAA’s fluorinated products are prioritized in bioactive molecule synthesis due to enhanced lipophilicity and resistance to oxidative degradation .

Ethyl 2-Methyl-4,4,4-Trifluoroacetoacetate

Structural Difference: Contains a methyl group at the C-2 position. Applications: Limited documentation, though structural analogs of ETFAA are often explored for tailored pharmacokinetic properties .

Ethyl Trifluorocrotonate

Synthetic Relationship : Derived from ETFAA via reduction and dehydration, achieving 91% yield under optimized conditions .
Reactivity : Functions as a Michael acceptor in insecticide synthesis, unlike ETFAA, which participates in condensations.
Applications : Serves as an intermediate for pyrethroids, whereas ETFAA is leveraged for heterocycle diversification .

Data Tables

Table 2. Chemoselectivity in Aniline Reactions (ETFAA vs. Non-Fluorinated Analogs)

Condition ETFAA Product Yield Non-Fluorinated Analog Product Yield
Glacial acetic acid, reflux 2-Trifluoromethyl-4-quinolinones >90% 2-Methyl-4-quinolinones 70–80%
Solvent-free, 120°C N-Aryl-4,4,4-trifluoro-3-oxobutyramides 85% N-Arylacetoacetamides 60%

Data adapted from

Biological Activity

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), a fluorinated compound with the molecular formula C6H7F3O3C_6H_7F_3O_3 and CAS number 372-31-6, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic uses, supported by relevant case studies and data.

ETFAA is a clear liquid with a molecular weight of 184.11 g/mol. It is synthesized through a Claisen condensation reaction involving ethyl trifluoroacetate and ethyl acetate in the presence of sodium ethoxide as a catalyst. This compound is flammable and poses environmental hazards, being harmful to aquatic life .

Antithyroid Agents

One of the primary applications of ETFAA is in the synthesis of fluorinated 2-thiouracil analogs, which are used as antithyroid agents. These compounds inhibit the synthesis of thyroid hormones by blocking the enzyme thyroperoxidase, thus providing a therapeutic avenue for hyperthyroidism .

Enzymatic Reactions

Research has demonstrated that ETFAA can undergo microbial transformations. For instance, Saccharomyces uvarum SW-58 was employed in an aqueous-organic biphasic system to asymmetrically reduce ETFAA to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. This study reported an impressive 85% conversion rate with high enantiomeric excess (85.2%) under optimized conditions .

Alkylation Processes

A significant study highlighted the alkylation behavior of ETFAA in aprotic solvents. The research illustrated that reaction conditions could be manipulated to favor either O-alkylation or C-alkylation products. In solvents like hexamethylphosphoric triamide (HMPA), sodium iodide facilitated the cleavage of enol ethers derived from ETFAA, leading to quantitative yields of mono- and di-alkylation products .

Pharmacological Applications

ETFAA has been identified as a powerful building block for enantiopure chirons in the synthesis of trifluoromethyl-β-amino acids. The introduction of fluorine atoms significantly alters the biological activity of compounds, enhancing their pharmacological profiles .

Data Summary

The following table summarizes key findings related to the biological activity of ETFAA:

Study Findings
Antithyroid Applications Used in synthesizing fluorinated 2-thiouracil analogs for hyperthyroidism treatment .
Microbial Reduction Achieved 85% conversion to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with high enantiomeric excess .
Alkylation Behavior Demonstrated reversible O-alkylation leading to C-alkylation products under specific conditions .
Building Block for Chirons Effective in synthesizing trifluoromethyl-β-amino acids due to enhanced biological activity .

Q & A

Q. Basic: How can the synthesis of ethyl 4,4,4-trifluoroacetoacetate be optimized for high yield?

Methodological Answer:
The synthesis involves esterification or halogenation reactions. For bromination, optimal conditions include a molar ratio of ethyl trifluoroacetoacetate to bromine of 1:2.6 at 25°C for 20 hours in carbon tetrachloride, yielding 73.9% . Key parameters to optimize:

  • Molar ratio : Excess bromine ensures complete dibromination.
  • Temperature : Lower temperatures (e.g., 25°C) minimize side reactions.
  • Reaction time : Extended durations (≥20 hours) improve conversion.
ParameterOptimal ValueYield Impact
n(ester):n(Br₂)1:2.6↑ 73.9%
Temperature25°C↓ Byproducts
Time20 h↑ Conversion

Q. Basic: What spectroscopic methods are used to characterize this compound and its derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
  • ¹H-NMR : Signals at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.2–4.3 ppm (ethyl CH₂), and δ 3.5 ppm (keto-enol tautomer protons) confirm structure .
  • X-ray Crystallography : Resolves coordination geometry in metal complexes (e.g., europium tetramers with triclinic symmetry) .

Q. Basic: What are the key physicochemical properties of this compound?

Methodological Answer:
Critical properties include:

  • Boiling Point : 129–132°C at 0.1 MPa .
  • Density : 1.259 g/cm³ .
  • Solubility : 10 g/L in water (20°C); miscible with ethanol and ether .
  • Refractive Index : 1.375–1.378 .

Q. Advanced: How is this compound utilized in heterocyclic compound synthesis?

Methodological Answer:
It serves as a trifluoromethylated building block in cyclocondensation reactions:

  • Pyrimidoindazoles : React with 3-aminoindazoles in MeOH/H₃PO₄ (4:1) at reflux for 24 hours (39–78% yield) .
  • Pyrimidines : Condense with benzamidine at room temperature to form 2-phenyl-4-(trifluoromethyl)-6-hydroxypyrimidine (93% yield) .
    Key Variables :
  • Solvent polarity (MeOH vs. AcOH) affects tautomer equilibrium and reactivity.
  • Acid catalysts (e.g., H₃PO₄) enhance cyclization efficiency .

Q. Advanced: What role does this compound play in coordination chemistry?

Methodological Answer:
It acts as a β-diketonate ligand for lanthanide complexes:

  • Europium Tetramers : Forms [Eu₄(ETA)₉(OH)₃(H₂O)₃)] with four distinct Eu³⁺ sites, confirmed by X-ray diffraction and luminescence spectroscopy .
  • Photophysical Properties : Emission spectra (e.g., ⁵D₀→⁷F₀ transitions) correlate with low-symmetry ligand fields, enabling tunable luminescence .

Q. Advanced: How is biocatalysis applied to enantioselective reductions of this compound?

Methodological Answer:

  • Asymmetric Reduction : Permeabilized microbial cells (e.g., E. coli expressing ketoreductases) reduce the ketone to (R)-4,4,4-trifluoro-3-hydroxybutanoate in aqueous-organic biphasic systems (e.g., 50% yield, >99% enantiomeric excess) .
  • NADPH Recycling : Co-expression with glucose 6-phosphate dehydrogenase improves cofactor regeneration, enhancing productivity .

Q. Advanced: How should researchers address contradictions in reaction yields for this compound-based syntheses?

Methodological Answer:
Discrepancies arise from solvent systems and catalyst choices:

  • Example : Cyclocondensation with 3-aminoindazoles yields 27% in MeOH alone vs. 39% in MeOH/AcOH (4:1) due to improved protonation of intermediates .
    Resolution Strategies :
  • Conduct solvent screening (polar vs. aprotic).
  • Optimize acid catalyst concentration to balance reaction rate and byproduct formation.

Q. Advanced: What is the compound’s significance in antimalarial and anticancer drug development?

Methodological Answer:

  • Quinoline Derivatives : Reacts with 2-(trifluoromethyl)aniline in polyphosphoric acid to form trifluoromethylated quinolines, precursors for antimalarial agents .
  • Kinase Inhibitors : Serves as a key intermediate in synthesizing trifluoromethylated pyrimidines and pyrazoles via Conrad-Limpach protocols .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-oxobutanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OCJKUQIPRNZDTK-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)CC(=O)C(F)(F)F
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7F3O3
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DSSTOX Substance ID

DTXSID5059905
Record name Ethyl 4,4,4-trifluoroacetoacetate
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Molecular Weight

184.11 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester
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Record name Ethyl 4,4,4-trifluoroacetoacetate
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Vapor Pressure

6.0 [mmHg]
Record name Ethyl 4,4,4-trifluoroacetoacetate
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CAS No.

372-31-6
Record name Ethyl 4,4,4-trifluoroacetoacetate
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Record name Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester
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Synthesis routes and methods

Procedure details

Ethyl trifluoroacetate (142.1 g, 1.00 moles) is mixed with ethyl acetate (229.1 g, 2.60 moles) under nitrogen at 5-10° C. Sodium ethoxide (71.5 g, 1.05 moles) is added portion-wise at the same temperature. The addition is exothermic, bringing the temperature gradually to 40-55° C. The mixture is heated to 60-65° C. and kept at that temperature for 3 hours. GC indicates a conversion of 98.8%.
Quantity
142.1 g
Type
reactant
Reaction Step One
Quantity
229.1 g
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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